molecular formula C9H8ClNO3 B1267507 4-(2-Chloroacetamido)benzoic acid CAS No. 4596-39-8

4-(2-Chloroacetamido)benzoic acid

Cat. No.: B1267507
CAS No.: 4596-39-8
M. Wt: 213.62 g/mol
InChI Key: FNXAWVZXABMYRM-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)benzoic acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzoic acid, where the amino group is substituted with a chloroacetamido group. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential antiviral and local anesthetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to control the exothermic nature of the reaction. The product is then acidified to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloroacetamido)benzoic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetamido)benzoic acid, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the generation and conduction of nerve impulses, thereby providing a numbing effect . This action is similar to other local anesthetics, which also target sodium ion channels to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antiviral and anesthetic agents sets it apart from other benzoic acid derivatives .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXAWVZXABMYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279960
Record name 4-(2-Chloroacetamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4596-39-8
Record name 4-(2-Chloroacetamido)benzoic acid
Source DTP/NCI
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Record name 4-(2-Chloroacetamido)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chloroacetamido)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these novel 4-(2-Chloroacetamido)benzoic acid derivatives exert their local anesthetic effects? What are the downstream consequences?

A1: While the exact mechanism is still under investigation, the research posits that these compounds work similarly to traditional local anesthetics, but with a key difference. Instead of relying on an alkyl-substituted nitrogen with strong ionization characteristics, these derivatives utilize the amide nitrogen. The presence of a chloro methyl group attached to the amide's carbonyl carbon is believed to enhance the ionization of this nitrogen via the inductive effect of chlorine. [] This ionization is crucial for interacting with voltage-gated sodium channels in neurons, ultimately blocking nerve impulse transmission and causing a localized anesthetic effect. []

Q2: What are the key findings regarding the toxicity and safety profile of these this compound derivatives?

A2: The research emphasizes the reduced toxicity of these novel compounds compared to lignocaine HCl. [] This lower toxicity is attributed to the presence of the carbonyl chloro methyl side chain. [] While further studies are necessary to fully elucidate the long-term safety profile, these initial findings are promising, suggesting that these derivatives could potentially offer a safer alternative to existing local anesthetics.

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